N-(3-aminoisoxazol-5-yl)acetamide
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Overview
Description
N-(3-aminoisoxazol-5-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N-(3-aminoisoxazol-5-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-aminoisoxazole with acetic anhydride under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. This method often employs automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
N-(3-aminoisoxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-aminoisoxazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(3-aminoisoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(3-aminoisoxazol-5-yl)acetamide can be compared with other isoxazole derivatives, such as 3-aminoisoxazole and 5-aminoisoxazole. While these compounds share a similar core structure, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activities.
Similar Compounds
- 3-Aminoisoxazole
- 5-Aminoisoxazole
- N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide
These compounds are structurally related to this compound and are studied for their various applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
4264-08-8 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N-(3-amino-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)7-5-2-4(6)8-10-5/h2H,1H3,(H2,6,8)(H,7,9) |
InChI Key |
LZWKIUDDYIAKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)N |
Origin of Product |
United States |
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